6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
“6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine” is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as chloro, furan, and benzodioxin, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step may involve the use of furan derivatives and coupling reactions.
Incorporation of the benzodioxin moiety: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques like crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
“6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Benzodioxin Derivatives: Compounds containing the benzodioxin moiety.
Furan Derivatives: Compounds with the furan ring.
Uniqueness
“6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine” is unique due to the combination of its functional groups, which contribute to its distinct chemical properties and potential applications. The presence of the chloro, furan, and benzodioxin groups makes it a versatile compound for various chemical reactions and research applications.
Properties
Molecular Formula |
C19H14ClN3O3 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H14ClN3O3/c20-12-3-6-17-22-18(15-2-1-7-24-15)19(23(17)11-12)21-13-4-5-14-16(10-13)26-9-8-25-14/h1-7,10-11,21H,8-9H2 |
InChI Key |
XDNBEUHHENOMDY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=CO5 |
Origin of Product |
United States |
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